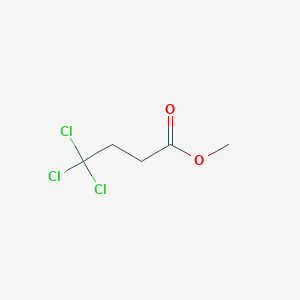

Methyl 4,4,4-trichlorobutanoate

Description

Properties

IUPAC Name |

methyl 4,4,4-trichlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEHQWOCCPLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316073 | |

| Record name | Methyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19376-57-9 | |

| Record name | 19376-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4,4,4-trichlorobutanoate synthesis pathway

The synthesis of methyl 4,4,4-trichlorobutanoate is most effectively and selectively achieved via the transition-metal-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride to methyl acrylate. This method, a refined application of the classic Kharasch addition, leverages sophisticated catalytic control to minimize side reactions and produce the desired 1:1 adduct in high yield. Understanding the underlying radical mechanism and the critical role of the catalyst is essential for optimizing reaction conditions and ensuring a successful outcome. While this protocol provides a robust pathway, future research may focus on developing greener alternatives that avoid the use of toxic and environmentally harmful reagents like carbon tetrachloride, potentially through novel photoredox or electro-organic methods. [14]

References

-

Chem-Station Int. Ed. (2014). Kharasch Addition. Available at: [Link]

-

ResearchGate. (2024). From Atom Transfer Radical Addition to Atom Transfer Radical Polymerization. Available at: [Link]

-

Else, K. et al. (1997). Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdentate NCN Ligand. DSpace@UvA. Available at: [Link]

-

Wikipedia. Kharasch addition. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Available at: [Link]

- Google Patents. (2013). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

-

ResearchGate. (2024). (a) Addition of a radical, R 1 •, to an acrylate molecule. (b) Addition.... Available at: [Link]

-

PubChem. Methyl 4,4,4-trichlorobutanoate. Available at: [Link]

-

AbacipharmTech. Methyl 4,4,4-trichlorobutanoate. Available at: [Link]

-

ResearchGate. (2024). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ' Ru(PPh3)(PR3)Cl Complexes. Available at: [Link]

-

ResearchGate. (2024). Mechanistic and Computational Studies of the Atom Transfer Radical Addition of CCl4 to Styrene Catalyzed by Copper Homoscorpionate Complexes. Available at: [Link]

-

ChemistryViews. (2014). Shedding Light on Atom-Transfer Radical Addition Reactions. Available at: [Link]

Sources

- 1. Methyl 4,4,4-Trichlorobutanoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4,4,4-trichlorobutanoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. arctomsci.com [arctomsci.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

- 7. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Kharasch addition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Synthesis of Methyl 4,4,4-trichlorobutanoate from carbon tetrachloride

An In-Depth Technical Guide to the Synthesis of Methyl 4,4,4-trichlorobutanoate via Atom Transfer Radical Addition

Executive Summary

Methyl 4,4,4-trichlorobutanoate is a valuable chemical intermediate whose synthesis requires a nuanced understanding of radical chemistry. This guide provides a comprehensive overview of its preparation from carbon tetrachloride and methyl acrylate. The core of this synthesis is the Kharasch Addition, a specific type of Atom Transfer Radical Addition (ATRA), which facilitates the formation of a new carbon-carbon bond and a carbon-chlorine bond in a single, atom-economical step. This document delineates the underlying reaction mechanisms, provides a detailed and validated experimental protocol, addresses critical safety considerations, and offers insights into process optimization. It is intended for chemical researchers and process development scientists who require a robust and well-understood method for synthesizing this and related polychlorinated esters.

Introduction and Strategic Overview

Methyl 4,4,4-trichlorobutanoate (C₅H₇Cl₃O₂) is a halogenated ester with significant utility as a building block in organic synthesis, particularly for introducing the trichloromethyl group (—CCl₃).[1] This functional group is a precursor to various other functionalities and is integral in the synthesis of certain agrochemicals and pharmaceuticals.

The most direct and efficient route to this compound is the free-radical addition of carbon tetrachloride across the double bond of methyl acrylate.[2][3] This transformation, known as the Kharasch addition or telomerization, proceeds via an Atom Transfer Radical Addition (ATRA) mechanism.[4] The reaction is characterized by its anti-Markovnikov regioselectivity, wherein the trichloromethyl radical (•CCl₃) adds to the β-carbon of the methyl acrylate, leading to the more stable α-radical intermediate.[5] This guide will focus on a process initiated by a chemical radical initiator, Azobisisobutyronitrile (AIBN), chosen for its reliable decomposition kinetics and common use in laboratory settings.[6]

Table 1: Physicochemical Properties of Methyl 4,4,4-trichlorobutanoate

| Property | Value | Source |

| IUPAC Name | methyl 4,4,4-trichlorobutanoate | [1] |

| Molecular Formula | C₅H₇Cl₃O₂ | [1] |

| Molecular Weight | 205.46 g/mol | [1] |

| CAS Number | 19376-57-9 | [1][7] |

Reaction Mechanism and Scientific Principles

The synthesis is a chain reaction involving free-radical intermediates. The process can be broken down into three distinct phases: initiation, propagation, and termination. Understanding the causality of each step is critical for controlling the reaction and maximizing yield.

Initiation

The reaction begins with the generation of initiating radicals. When using AIBN, this is achieved through thermal decomposition, which cleaves the molecule into two cyanoisopropyl radicals and a molecule of nitrogen gas.[6][8] The evolution of nitrogen gas is a significant thermodynamic driving force for this decomposition.[8] The generated cyanoisopropyl radical then abstracts a chlorine atom from carbon tetrachloride, a highly efficient chain transfer agent, to produce the key trichloromethyl radical (•CCl₃).

Propagation

The propagation phase consists of two repeating steps that build the product molecule:

-

Radical Addition: The electrophilic trichloromethyl radical attacks the electron-rich π-system of the methyl acrylate double bond. The addition occurs at the terminal (β) carbon, as this results in the formation of a more stable secondary radical on the α-carbon, which is stabilized by the adjacent ester group.[5]

-

Atom Transfer: The resulting carbon-centered radical abstracts a chlorine atom from another molecule of carbon tetrachloride. This step forms the final product, Methyl 4,4,4-trichlorobutanoate, and regenerates a trichloromethyl radical, which can then begin the cycle anew.[9]

Termination

The chain reaction can be terminated by any process that consumes the radical species without generating new ones. This typically involves the combination of two radicals, such as two •CCl₃ radicals coupling or a •CCl₃ radical combining with the propagating chain radical. These are generally minor pathways when reagent concentrations are appropriately controlled.

Validated Experimental Protocol

This protocol is designed as a self-validating system for laboratory-scale synthesis. Adherence to safety procedures is paramount due to the high toxicity of the reagents.

Materials and Reagents

Table 2: Reagents for Synthesis

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 230.7 g (150 mL) | 1.50 | 3 |

| Methyl Acrylate | 96-33-3 | 86.09 | 43.0 g (45 mL) | 0.50 | 1 |

| AIBN | 78-67-1 | 164.21 | 1.64 g | 0.01 | 0.02 |

Note: Methyl acrylate should be passed through a short column of basic alumina prior to use to remove polymerization inhibitors.

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Addition funnel (optional, for scaled-up reactions)

-

Standard glassware for work-up and distillation apparatus

Critical Safety Precautions

-

Carbon Tetrachloride: CCl₄ is a suspected human carcinogen and is highly toxic to the liver and kidneys.[10][11] It is readily absorbed through the skin and by inhalation.[12] ALL operations must be conducted in a certified chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate gloves (nitrile or polyvinyl alcohol are recommended; change immediately upon contamination).[12][13]

-

Methyl Acrylate: This is a flammable liquid and a respiratory irritant.[14] Handle with care and avoid inhalation.

-

Waste Disposal: All chlorinated organic waste must be collected in a designated, properly labeled container for hazardous waste disposal.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser and magnetic stirrer in a chemical fume hood. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add carbon tetrachloride (150 mL, 1.50 mol) and inhibitor-free methyl acrylate (45 mL, 0.50 mol). Add the magnetic stir bar.

-

Initiator Addition: Add AIBN (1.64 g, 0.01 mol) to the mixture.

-

Reaction Execution: Begin stirring and gently heat the mixture to reflux (approx. 75-80 °C) using the heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction progress can be monitored by Gas Chromatography (GC) if available.

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

-

Work-up - Removal of Excess Reagents: The primary challenge in purification is removing the large excess of unreacted carbon tetrachloride and any low-boiling side products. This is achieved via distillation.

-

Purification - Fractional Distillation:

-

Set up a fractional distillation apparatus.

-

Carefully transfer the reaction mixture to the distillation flask.

-

First, distill off the unreacted carbon tetrachloride (b.p. ~77 °C) at atmospheric pressure.

-

Once the bulk of the CCl₄ is removed, the temperature will rise. The system should then be connected to a vacuum source for vacuum distillation to isolate the higher-boiling product and prevent thermal decomposition.

-

Collect the fraction corresponding to Methyl 4,4,4-trichlorobutanoate (b.p. approx. 80-85 °C at 10 mmHg).

-

-

Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16] The expected yield is typically in the range of 60-75% based on methyl acrylate.

Process Optimization and Troubleshooting

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion / Yield | 1. Inhibitor present in methyl acrylate. 2. Insufficient reaction time or temperature. 3. Premature decomposition of AIBN. | 1. Ensure methyl acrylate is passed through basic alumina immediately before use. 2. Extend reflux time and ensure consistent heating. Monitor by GC. 3. Add AIBN in portions over the first hour of the reaction. |

| Polymer Formation | 1. Concentration of methyl acrylate is too high. 2. Localized overheating. | 1. Maintain a significant excess of CCl₄ as it also acts as the solvent. 2. Ensure vigorous stirring and controlled heating to avoid hot spots. |

| Product is Dark/Discolored | Thermal decomposition during distillation. | Use vacuum distillation at the lowest possible temperature to isolate the product after removing the bulk of the CCl₄. |

The key to a successful synthesis is the suppression of the competing polymerization of methyl acrylate.[8] Using carbon tetrachloride in large excess serves a dual purpose: it acts as both a reactant and the solvent, keeping the concentration of the monomer low, which disfavors polymerization.

Conclusion

The synthesis of Methyl 4,4,4-trichlorobutanoate from carbon tetrachloride and methyl acrylate via an AIBN-initiated Kharasch Addition is a reliable and well-documented method. Success hinges on a firm grasp of the underlying free-radical mechanism, meticulous removal of monomer inhibitors, and stringent adherence to safety protocols due to the hazardous nature of the reagents. The provided protocol offers a validated starting point for researchers, which can be optimized further through careful monitoring and control of reaction parameters. This approach provides efficient access to a versatile chemical intermediate for applications in drug development and advanced material science.

References

-

Wikipedia. Kharasch addition. [Link]

-

Zhu, L., et al. (2015). Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. Journal of the American Chemical Society. [Link]

-

Chegg. (2022). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene. [Link]

-

University of California Center for Laboratory Safety. (2012). Carbon tetrachloride - Standard Operating Procedure. [Link]

-

Chemistry For Everyone. (2024). How To Handle Carbon Tetrachloride Safely?. YouTube. [Link]

-

Chegg. (2020). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene. [Link]

-

PubChem. Methyl 4,4,4-trichlorobutanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2009). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp'Ru(PPh3)(PR3)Cl Complexes. [Link]

-

ResearchGate. (a) Addition of a radical, R 1 •, to an acrylate molecule. (b) Addition.... [Link]

-

Taylor & Francis. AIBN – Knowledge and References. [Link]

-

National Center for Biotechnology Information. (2024). Purification and biochemical characterization of methanobactin biosynthetic enzymes. [Link]

-

SciSpace. (2005). Purification and physical-chemical properties of methanobactin: a chalkophore from Methylosinus trichosporium OB3b. [Link]

Sources

- 1. Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kharasch addition - Wikipedia [en.wikipedia.org]

- 3. Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solved The Kharasch reaction is a radical process in which | Chegg.com [chegg.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. arctomsci.com [arctomsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved The Kharasch reaction is a radical process in which | Chegg.com [chegg.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. youtube.com [youtube.com]

- 14. med.tau.ac.il [med.tau.ac.il]

- 15. Purification and biochemical characterization of methanobactin biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Methyl 4,4,4-trichlorobutanoate (CAS: 19376-57-9)

Prepared by: Gemini, Senior Application Scientist

Methyl 4,4,4-trichlorobutanoate is a bifunctional organic molecule that holds significant potential for researchers, scientists, and professionals in drug development. Its structure is characterized by a methyl ester and a terminal trichloromethyl group, a combination that imparts a unique and valuable reactivity profile. The trichloromethyl moiety, a robust and sterically demanding group, serves as a versatile synthetic handle, often acting as a precursor to other functional groups or influencing the electronic properties of the molecule. The ester functionality provides a classic site for nucleophilic acyl substitution, allowing for a wide range of derivatization strategies.

This guide provides a comprehensive technical overview of Methyl 4,4,4-trichlorobutanoate, moving beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and potential applications. As a self-validating resource, it is designed to empower researchers to leverage this compound's unique characteristics in their synthetic endeavors, from small-scale laboratory research to complex drug discovery workflows.

Physicochemical and Computed Properties

A clear understanding of a compound's physical properties is foundational to its application in the laboratory. The data for Methyl 4,4,4-trichlorobutanoate, compiled from various chemical databases and computational models, are summarized below.

| Property | Value | Source |

| CAS Number | 19376-57-9 | [1][2] |

| Molecular Formula | C₅H₇Cl₃O₂ | [3] |

| Molecular Weight | 205.47 g/mol | [1][3] |

| IUPAC Name | methyl 4,4,4-trichlorobutanoate | [3] |

| Boiling Point | 212 °C | [4] |

| Density | 1.381 g/cm³ | [4] |

| Refractive Index | 1.4648 | [4] |

| XLogP3-AA (Computed) | 2.6 | [3] |

Core Synthesis: Metal-Catalyzed Kharasch Addition

The most direct and established method for synthesizing γ-trichloro esters like Methyl 4,4,4-trichlorobutanoate is the Kharasch Addition , also known as Atom Transfer Radical Addition (ATRA)[4][5]. This reaction involves the free-radical addition of a polyhalogenated alkane, in this case, carbon tetrachloride (CCl₄), across an alkene, methyl acrylate[4].

Causality in Catalyst Selection

While this reaction can be initiated by light or traditional radical initiators (e.g., peroxides), such methods are often inefficient for electron-deficient alkenes like methyl acrylate, leading to low yields and polymerization side products[4]. The underlying issue is the unfavorable kinetics of the chain propagation steps.

To overcome this, the reaction is most effectively performed using a transition metal catalyst. Complexes of copper, ruthenium, and nickel have proven to be particularly efficient halogen transfer agents[4][6]. The role of the metal catalyst is to mediate the formation of the trichloromethyl radical (•CCl₃) in a controlled manner. This process, often involving a redox cycle of the metal (e.g., Cu(I)/Cu(II)), maintains a very low concentration of the free radical at any given time. This controlled radical generation is the key to preventing unwanted side reactions and favoring the desired 1:1 adduct, thereby ensuring higher yields and selectivity[6].

Caption: Metal-catalyzed Kharasch Addition for synthesis.

Generalized Experimental Protocol: Atom Transfer Radical Addition (ATRA)

The following protocol is a generalized procedure based on established principles of metal-catalyzed Kharasch additions[4][5][6]. Researchers should optimize specific parameters (catalyst loading, temperature, solvent, and reaction time) for their specific setup.

-

System Preparation: A suitable reaction vessel (e.g., a Schlenk flask) is charged with the transition metal catalyst (e.g., CuCl) and a complexing ligand (e.g., 2,2'-bipyridine). The vessel is then thoroughly purged with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can interfere with the radical process.

-

Reagent Addition: Anhydrous solvent (e.g., benzene, toluene, or acetonitrile), carbon tetrachloride (used in excess as both reagent and solvent), and methyl acrylate are added via syringe. The methyl acrylate is typically the limiting reagent.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically ranging from 60 to 110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove the catalyst complex. The filtrate may be washed with an aqueous solution (e.g., dilute HCl or ammonium chloride) to remove any remaining catalyst.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent and excess carbon tetrachloride are removed under reduced pressure using a rotary evaporator.

-

-

Final Purification: The resulting crude product is purified by vacuum distillation to yield pure Methyl 4,4,4-trichlorobutanoate.

Spectroscopic Characterization (Predicted)

As of the date of this guide, publicly accessible, experimentally-derived spectra for Methyl 4,4,4-trichlorobutanoate are not available. The following characterization data are therefore predicted based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

-

δ ~3.75 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃). Its chemical shift is standard for this functional group.

-

δ ~3.40 ppm (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the trichloromethyl group (Cl₃C-CH₂ -). These protons are significantly deshielded by the three electronegative chlorine atoms, shifting them downfield. The triplet splitting pattern arises from coupling to the adjacent CH₂ group.

-

δ ~2.80 ppm (t, 2H): A triplet corresponding to the two protons on the carbon alpha to the carbonyl group (-CH₂ -CO₂Me). These protons are deshielded by the carbonyl group. The triplet pattern is due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

-

δ ~172 ppm: The carbonyl carbon (C=O) of the ester group. Carbonyl carbons are characteristically found in this downfield region.

-

δ ~95 ppm: The trichloromethyl carbon (-C Cl₃). This carbon is significantly deshielded due to the direct attachment of three electronegative chlorine atoms.

-

δ ~52 ppm: The methyl ester carbon (-OC H₃).

-

δ ~45 ppm: The methylene carbon adjacent to the trichloromethyl group (Cl₃C-C H₂-).

-

δ ~30 ppm: The methylene carbon alpha to the carbonyl group (-C H₂-CO₂Me).

Infrared (IR) Spectroscopy (Predicted)

-

~2950 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.

-

~1740 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of the carbonyl group in an aliphatic ester[7].

-

~1200 cm⁻¹ (C-O stretch): Stretching vibration of the ester C-O bond.

-

~700-800 cm⁻¹ (C-Cl stretch): A strong absorption corresponding to the stretching vibrations of the C-Cl bonds in the trichloromethyl group.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, 208, and 210, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be characteristic of a molecule containing three chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of •OCH₃ (m/z 31) to give an acylium ion.

-

Loss of •Cl (m/z 35/37).

-

Cleavage of the C-C bonds in the aliphatic chain.

-

Reactivity and Synthetic Utility

The synthetic value of Methyl 4,4,4-trichlorobutanoate stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful intermediate.

Caption: Dual reactivity sites of the molecule.

Reactions of the Ester Group

The ester is a classic electrophilic site amenable to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid, 4,4,4-trichlorobutanoic acid, under either acidic or basic conditions[8][9].

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Heating the ester with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl) will drive the reaction toward the carboxylic acid and methanol products[8].

-

Base-Mediated Hydrolysis (Saponification): This is an irreversible process. Treating the ester with a stoichiometric amount of a strong base like sodium hydroxide (NaOH) at elevated temperatures yields the sodium salt of the carboxylic acid and methanol. A subsequent acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid[9].

-

-

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 4,4,4-trichloro-1-butanol. This reaction typically proceeds via an aldehyde intermediate which is immediately reduced further. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally unreactive towards esters[10].

Reactions of the Trichloromethyl Group

The -CCl₃ group is more than just an inert, bulky substituent; it is a versatile synthetic handle.

-

Precursor to Carboxylic Acids: The trichloromethyl group is a "masked" or "latent" carboxylic acid. While harsh, it can be hydrolyzed to a carboxylic acid moiety under specific conditions, often involving silver ion assistance or strong acidic conditions. This makes the parent molecule a potential precursor for substituted glutaric acid derivatives.

-

Nucleophilic and Radical Substitution: The C-Cl bonds can be subject to substitution, although this is less common than reactions at the ester. Radical dehalogenation reactions can be used to replace chlorine atoms with hydrogen[11].

-

Use in Heterocycle Synthesis: Perhaps the most valuable application of γ-trichloro compounds is in the synthesis of heterocyclic systems. For example, related trichloromethyl ketones and esters are known precursors for the synthesis of pyrazoles[12][13]. The reaction with hydrazine derivatives proceeds via condensation and subsequent cyclization, where the trichloromethyl group can be transformed or eliminated to furnish the final heterocyclic ring. This pathway is of significant interest in medicinal chemistry, as the pyrazole scaffold is a common feature in many pharmaceutical agents[14].

Potential Applications in Drug Discovery and Development

While there are no prominent examples in the literature of Methyl 4,4,4-trichlorobutanoate being used directly in the synthesis of a marketed drug, its structural motifs are highly relevant to medicinal chemistry.

-

Scaffold for Bioactive Molecules: As demonstrated, the molecule is a precursor to both 4,4,4-trichlorobutanoic acid and 4,4,4-trichloro-1-butanol. These compounds, with their reactive terminal groups, are ideal starting points for building more complex molecular architectures.

-

Bioisosteric Replacement: The trichloromethyl group is sterically large and highly lipophilic. In drug design, it can be explored as a bioisostere for other bulky, non-polar groups like a tert-butyl or adamantyl group to probe steric requirements in a binding pocket and modulate pharmacokinetic properties such as solubility and metabolic stability.

-

Access to Privileged Scaffolds: The utility of related compounds in synthesizing pyrazoles highlights a key potential application[12][14]. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs such as the anti-inflammatory celecoxib and the PDE5 inhibitor sildenafil. By providing a pathway to novel substituted pyrazoles, Methyl 4,4,4-trichlorobutanoate can serve as a valuable starting material for discovery programs targeting a wide range of diseases.

Safety and Handling

Methyl 4,4,4-trichlorobutanoate is a chlorinated organic compound and should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Kharasch Addition | Chem-Station Int. Ed. (2014-02-01). [Link]

-

Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850 - PubChem. [Link]

-

Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdent - DSpace (1997-10-01). [Link]

-

Kharasch addition - Wikipedia. [Link]

-

Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. [Link]

-

Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

-

4 - The Royal Society of Chemistry. [Link]

-

A Quick Guide to Reductions in Organic Chemistry. [Link]

-

Application of esters in pharmaceutical chemistry. - ResearchGate. [Link]

-

Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia - Organic Chemistry Portal. [Link]

-

hydrolysis of esters - Chemguide. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

The Hydrolysis of Esters - Chemistry LibreTexts (2023-01-22). [Link]

-

Reduction of Esters to Alcohols - YouTube (2021-07-08). [Link]

-

Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem - NIH. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Question: The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene - Chegg (2022-11-13). [Link]

-

C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters under solvent free conditions - SciELO. [Link]

Sources

- 1. Methyl 4,4,4-Trichlorobutanoate | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Kharasch addition - Wikipedia [en.wikipedia.org]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Methyl 4-chloro-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 11. methyl (2S)-4,4,4-trichloro-2-methylbutanoate | C6H9Cl3O2 | CID 6932680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 4-chlorobutyrate(3153-37-5) IR Spectrum [chemicalbook.com]

- 13. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Physical Properties of Methyl 4,4,4-trichlorobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4,4-trichlorobutanoate is a chlorinated ester of butyric acid. Its unique structural feature, the trichloromethyl group, imparts specific chemical reactivity and physical properties that make it a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents and materials. The presence of the electron-withdrawing trichloromethyl group significantly influences the molecule's polarity, reactivity, and spectroscopic characteristics.

This technical guide provides a comprehensive overview of the known physical properties of Methyl 4,4,4-trichlorobutanoate. Due to the limited availability of extensive experimental data for this specific compound, this guide also incorporates comparative data and methodologies from its close structural analog, methyl 4-chlorobutanoate. This approach offers valuable context and practical insights for researchers working with or considering the use of this and similar chlorinated esters.

Molecular Structure and Core Identifiers

The fundamental structure of Methyl 4,4,4-trichlorobutanoate consists of a four-carbon butanoate chain with a methyl ester at one end and a trichloromethyl group at the other.

Molecular Structure of Methyl 4,4,4-trichlorobutanoate

Caption: 2D representation of the molecular structure of Methyl 4,4,4-trichlorobutanoate.

Physicochemical Properties

Experimental and Computed Data for Methyl 4,4,4-trichlorobutanoate

The following table summarizes the available physical property data for Methyl 4,4,4-trichlorobutanoate. It is crucial to distinguish between experimentally determined values and those that are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₃O₂ | PubChem[1] |

| Molecular Weight | 205.47 g/mol | PubChem[1] |

| Boiling Point | 212 °C | ChemicalBook |

| Density | 1.381 g/cm³ | ChemicalBook |

| Refractive Index | 1.4648 | ChemicalBook |

| Flash Point | 83 °C | ChemicalBook |

| XLogP3-AA (Computed) | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

Comparative Physical Properties of a Structural Analog: Methyl 4-chlorobutanoate

To provide a broader context, the following table presents the experimental physical properties of the closely related compound, methyl 4-chlorobutanoate.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | PubChem[2] |

| Molecular Weight | 136.58 g/mol | PubChem[2] |

| Boiling Point | 175-176 °C | ChemBK[3] |

| Density | 1.12 g/mL at 25 °C | ChemBK[3] |

| Refractive Index | n20/D 1.433 | ChemBK[3] |

| Solubility | Slightly soluble in water | ChemBK[3] |

Experimental Methodologies

Protocol for Boiling Point Determination

Objective: To determine the boiling point of a liquid sample using a micro-scale technique.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Add a small amount of the liquid sample (approximately 0.5 mL) to the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and test tube assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]

-

Record the temperature.

Experimental Workflow for Boiling Point Determination

Caption: A generalized workflow for the determination of a liquid's boiling point.

Synthesis of a Representative Chlorinated Ester: Methyl 4-chlorobutanoate

A common synthetic route to methyl 4-chlorobutanoate involves the ring-opening of γ-butyrolactone. The following is a representative procedure based on published patents.[6]

Reaction Scheme:

γ-Butyrolactone + Methanol + Phosphorus Trichloride → Methyl 4-chlorobutanoate

Reagents and Equipment:

-

γ-butyrolactone

-

Methanol

-

Phosphorus trichloride

-

Zinc chloride (catalyst)

-

Reaction flask (e.g., 250 mL three-necked flask)

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle with temperature control

-

Distillation apparatus

Procedure:

-

To a 250 mL reaction flask, add 43 g (0.5 mol) of γ-butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride.[6]

-

Begin stirring the mixture and heat to 50°C.[6]

-

Slowly add 24.1 g (0.2 mol) of phosphorus trichloride dropwise over 30 minutes.[6]

-

After the addition is complete, maintain the temperature at 50°C and continue to stir for 1 hour.[6]

-

After the reaction period, the mixture is subjected to distillation under reduced pressure to isolate the product.[6]

Spectroscopic Characterization (Illustrative Example: Methyl 4-chlorobutanoate)

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 4-chlorobutanoate would be expected to show three distinct signals corresponding to the three different proton environments.

-

A singlet for the methyl ester protons (-OCH₃).

-

A triplet for the methylene protons adjacent to the chlorine atom (-CH₂Cl).

-

A triplet for the methylene protons adjacent to the carbonyl group (-CH₂CO-).

-

A multiplet for the central methylene protons (-CH₂CH₂CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of methyl 4-chlorobutanoate would show five distinct signals corresponding to the five unique carbon atoms.

-

A signal for the carbonyl carbon of the ester.

-

A signal for the methyl carbon of the ester.

-

Three distinct signals for the three methylene carbons in the butanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-H stretching bands in the region of 2850-3000 cm⁻¹.

-

A C-O stretching band for the ester linkage around 1100-1300 cm⁻¹.

-

A C-Cl stretching band, typically in the fingerprint region around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.

-

Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the carbon chain.

Safety and Handling

Given the presence of the trichloromethyl group, Methyl 4,4,4-trichlorobutanoate should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[7][8]

General Precautions for Handling Chlorinated Esters:

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

Methyl 4,4,4-trichlorobutanoate is a compound with a unique set of physical properties largely dictated by its trichloromethyl group. While extensive experimental data is limited, the available information, supplemented by comparative data from its structural analog methyl 4-chlorobutanoate, provides a solid foundation for its use in research and development. The methodologies and safety precautions outlined in this guide are intended to provide a practical framework for scientists and professionals working with this and similar chlorinated esters. Further research into the experimental properties and reactivity of Methyl 4,4,4-trichlorobutanoate is warranted to fully elucidate its potential applications.

References

-

ChemBK. methyl 4-chlorobutanoate - Physico-chemical Properties. [Link]

- Google Patents.

-

NIST. Butanoic acid, 4-chloro-, methyl ester. [Link]

-

PubChem. Methyl 4,4,4-trichlorobutanoate. [Link]

-

SpectraBase. 4-Chloro-butyric acid, methyl ester. [Link]

-

PubChem. Butanoic acid, 4-chloro-, methyl ester. [Link]

-

Organic Syntheses. Procedure for the preparation of methyl 4-chlorobutanoate. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

SpectraBase. 4-Chloro-butyric acid, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

PubChem. Methyl 2-chlorobutanoate. [Link]

-

ResearchGate. Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. [Link]

- Google Patents.

-

ChemWhat. Methyl 4-chlorobutyrate CAS#: 3153-37-5. [Link]

-

NIST. Butanoic acid, 4-chloro-, methyl ester. [Link]

-

FlavScents. methyl 4-chlorobutyrate. [Link]

-

Wallace & Tiernan. Chlorine Safety- Best Practices & Procedures. [Link]

-

Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine. [Link]

-

New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet. [Link]

-

The Hive. 1,4-BD -> GBL (76%) w/Trichloroisocyanuric Acid. [https://hive.d अमृत.com/methods/gbl/bdo2gbl.trichlorisocyanuric.html]([Link] अमृत.com/methods/gbl/bdo2gbl.trichlorisocyanuric.html)

-

Nevada Technical Associates, Inc. Top 10 Chlorine Safety Tips. [Link]

Sources

- 1. Methyl 4-chlorobutyrate(3153-37-5) IR Spectrum [chemicalbook.com]

- 2. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN117510328A - Preparation method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

- 7. CCOHS: Chlorine [ccohs.ca]

- 8. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]

A Technical Guide to Methyl 4,4,4-Trichlorobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4,4-trichlorobutanoate is a halogenated ester of significant interest in synthetic organic chemistry. Characterized by a terminal trichloromethyl group and a methyl ester moiety, this molecule serves as a versatile building block for the introduction of complex functionalities. The lipophilic nature of the -CCl₃ group, combined with the reactivity of the ester, makes it a valuable intermediate in the synthesis of novel chemical entities, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides an in-depth analysis of its core properties, outlines a robust synthetic protocol with mechanistic insights, details its spectroscopic signature, and explores its reactivity and potential applications in drug discovery.

Core Molecular Properties

Methyl 4,4,4-trichlorobutanoate is a derivative of butanoic acid distinguished by three chlorine atoms at the terminal (C4) position. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Cl₃O₂ | [1] |

| Molecular Weight | 205.46 g/mol | [1] |

| IUPAC Name | methyl 4,4,4-trichlorobutanoate | [1] |

| CAS Number | 19376-57-9 | [2][3] |

| Synonyms | 4,4,4-Trichlorobutyric acid methyl ester | [1] |

| Canonical SMILES | COC(=O)CCC(Cl)(Cl)Cl | [1] |

Synthesis and Mechanistic Considerations

The synthesis of methyl 4,4,4-trichlorobutanoate is efficiently achieved via a metal-catalyzed free-radical addition, specifically the Kharasch Addition Reaction . This method involves the addition of a polyhalogenated alkane (carbon tetrachloride, CCl₄) across the double bond of an alkene (methyl acrylate).[4][5][6]

The reaction proceeds through a free-radical chain mechanism. The choice of a radical initiator or a transition metal catalyst is critical for generating the key trichloromethyl radical (•CCl₃) from carbon tetrachloride. This radical then adds to the less substituted carbon of the methyl acrylate double bond in an anti-Markovnikov fashion. This regioselectivity is a hallmark of radical additions to electron-deficient alkenes, as it produces the more stable α-ester radical intermediate.[7]

Causality in Experimental Design

-

Choice of Reactants : Methyl acrylate is an ideal substrate due to its activated double bond, which is susceptible to radical attack. Carbon tetrachloride serves as both the solvent and the source of the •CCl₃ radical. Using CCl₄ in excess is a strategic choice to ensure it is the primary chain transfer agent, minimizing the formation of unwanted telomers (oligomers).

-

Catalyst/Initiator : While thermal or photochemical initiation is possible, transition metal complexes (e.g., those containing copper or nickel) or chemical initiators like AIBN (azobisisobutyronitrile) provide milder and more controlled reaction conditions.[4][6][8] Metal catalysts operate via a redox cycle, facilitating the abstraction of a chlorine atom from CCl₄ to initiate the radical chain process.

-

Temperature Control : Radical reactions are often exothermic. Maintaining a controlled temperature is essential to prevent side reactions and ensure selective formation of the desired 1:1 adduct.

Experimental Protocol: Kharasch Addition

This protocol describes a representative procedure for the synthesis of methyl 4,4,4-trichlorobutanoate.

Materials:

-

Methyl acrylate

-

Carbon tetrachloride (reagent grade, used in excess)

-

Copper(I) chloride (CuCl)

-

A suitable amine ligand (e.g., N,N,N',N',N''-Pentamethyldiethylenetriamine, PMDETA)

-

Anhydrous, inert solvent (if CCl₄ is not used as the solvent)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

-

Inert Atmosphere : Purge the system with an inert gas for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

-

Reagent Loading : Under a positive flow of inert gas, add carbon tetrachloride to the flask, followed by the amine ligand and the copper(I) chloride catalyst. Stir the mixture until the catalyst forms a soluble complex, often indicated by a color change.

-

Substrate Addition : Add methyl acrylate to the reaction mixture dropwise via a syringe or dropping funnel.

-

Reaction : Heat the mixture to the desired temperature (typically 60-80 °C) and maintain for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Workup : Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash with an aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure methyl 4,4,4-trichlorobutanoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4,4,4-trichlorobutanoate.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a self-validating step essential for scientific integrity. The following are predicted spectroscopic data based on the known effects of the functional groups present.

| Analysis | Predicted Data | Rationale |

| ¹H NMR | δ ~3.75 (s, 3H, -OCH₃)δ ~3.40 (t, 2H, -CH₂CCl₃)δ ~2.80 (t, 2H, -CH₂CO₂Me) | The methyl ester protons are a singlet in a typical region. The methylene group adjacent to the CCl₃ is strongly deshielded by the three chlorine atoms. The methylene group alpha to the carbonyl is also deshielded, but to a lesser extent. Both methylene groups are expected to be triplets due to coupling with each other. |

| ¹³C NMR | δ ~172 (C=O)δ ~95 (-CCl₃)δ ~52 (-OCH₃)δ ~48 (-CH₂CCl₃)δ ~35 (-CH₂CO₂Me) | The ester carbonyl appears at the downfield end. The quaternary carbon bonded to three chlorines is also significantly downfield. The remaining aliphatic carbons appear in their expected regions. |

| IR (Infrared) | ~1740 cm⁻¹ (C=O stretch)~1200 cm⁻¹ (C-O stretch)~700-800 cm⁻¹ (C-Cl stretch) | Strong absorption for the ester carbonyl is characteristic. The C-O single bond stretch is also prominent. The C-Cl stretches appear in the fingerprint region. |

Reactivity and Synthetic Utility

Methyl 4,4,4-trichlorobutanoate is a bifunctional molecule, with reactivity centered on its ester and trichloromethyl groups.

-

Ester Group Reactions : The methyl ester can undergo standard transformations such as:

-

Hydrolysis : Conversion to the corresponding 4,4,4-trichlorobutanoic acid under acidic or basic conditions.

-

Transesterification : Reaction with other alcohols to form different esters.

-

Amidation : Reaction with amines to produce amides.

-

Reduction : Reduction to the corresponding alcohol, 4,4,4-trichlorobutan-1-ol, using strong reducing agents like LiAlH₄.

-

-

Trichloromethyl Group Reactions : The -CCl₃ group is a robust and synthetically versatile moiety.

-

Reductive Dehalogenation : It can be partially or fully reduced to -CHCl₂, -CH₂Cl, or -CH₃ groups using various reducing agents.

-

Conversion to Other Functional Groups : The -CCl₃ group can be a precursor to other functionalities. For example, reaction with silver powder can induce coupling to form alkynes.[9]

-

Formation of Dichloroalkenes : Under certain conditions, elimination of HCl from trichloroalkanes can yield valuable 1,1-dichloroalkene intermediates, which are useful in cross-coupling reactions.[10][11]

-

Applications in Drug Discovery and Development

While direct applications of methyl 4,4,4-trichlorobutanoate in approved drugs are not prominent, its value lies in its role as a synthetic intermediate and a source of the trichloromethyl (-CCl₃) pharmacophore.

-

Lipophilicity and Bioavailability : The trichloromethyl group significantly increases the lipophilicity of a molecule. In drug design, modulating lipophilicity is crucial for controlling a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing a -CCl₃ group can enhance membrane permeability and bioavailability.[12]

-

Metabolic Blocking : The C-Cl bond is strong and not easily metabolized. A -CCl₃ group can be used as a metabolically stable bioisostere for other groups, such as an isopropyl or tert-butyl group. This strategy can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Steric Influence and Binding : The conical shape and size of the -CCl₃ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding to a biological target. It can serve as a steric shield or engage in specific halogen bonding interactions within a protein's active site. The utility of related trifluoromethyl groups in improving binding affinity and other pharmacological properties is well-documented and provides a strong rationale for exploring trichloromethyl analogues.[13]

Safety and Handling

As a chlorinated organic compound, methyl 4,4,4-trichlorobutanoate should be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.

Conclusion

Methyl 4,4,4-trichlorobutanoate is a chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined molecular properties, accessible synthesis via the Kharasch addition, and the dual reactivity of its ester and trichloromethyl functionalities make it a valuable tool. For drug development professionals, its utility as a scaffold for introducing lipophilic, metabolically robust, and sterically influential groups offers a strategic advantage in the rational design and optimization of new therapeutic agents.

References

-

Bruker. (n.d.). NMR Spectrometer Data. Retrieved from [Link]

-

van Koten, G., Vrieze, K. (1997). Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdentate Aryldiamine Ligand System [C6H2(CH2NMe2)2-2,6-R-4]-. Organometallics, 16(21), 4510-4521. [Link]

-

Wikipedia. (n.d.). Kharasch addition. Retrieved from [Link]

-

DSpace. (1997). Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdent. Retrieved from [Link]

-

Lansbergen, B., Meister, C. S., & McLeod, M. C. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 404–409. [Link]

-

ResearchGate. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]

-

Chem-Station. (2014). Kharasch Addition. Retrieved from [Link]

-

Chegg. (2022). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4,4,4-trichlorobutanoate. Retrieved from [Link]

-

Darko, L. L. (1971). Synthesis and biological properties of certain trichloromethyl compounds. Journal of Medicinal Chemistry, 14(6), 527–528. [Link]

-

ResearchGate. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

AbacipharmTech. (n.d.). Methyl 4,4,4-trichlorobutanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-(4-chlorophenyl)-4-hydroxybutanoate. Retrieved from [Link]

-

YouTube. (2022). The major organic compound formed by the reaction of 1, 1, 1-trichloroethane with silver powder. Retrieved from [Link]

Sources

- 1. Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4,4,4-Trichlorobutanoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 4,4,4-trichlorobutanoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kharasch addition - Wikipedia [en.wikipedia.org]

- 6. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chegg.com [chegg.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. youtube.com [youtube.com]

- 10. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Interpretation of Methyl 4,4,4-trichlorobutanoate

Foreword: The Imperative of Structural Certainty

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised safety. Spectroscopic analysis is our most powerful tool for achieving this structural certainty. This guide provides an in-depth, practical interpretation of the multi-faceted spectroscopic data for Methyl 4,4,4-trichlorobutanoate (C₅H₇Cl₃O₂), a compound whose structure presents several interesting features for analysis.[1] Our approach moves beyond simple data reporting, focusing instead on the causal logic behind the observed spectral phenomena. By understanding why a signal appears where it does, the modern scientist can move from rote memorization to predictive, insightful analysis.

| ¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen environments within a molecule. The analysis hinges on three key principles: chemical shift (the electronic environment of a proton), integration (the relative number of protons), and spin-spin splitting (the influence of neighboring protons).

Predicted ¹H NMR Data

For Methyl 4,4,4-trichlorobutanoate, we can predict three distinct proton signals. The rationale for these predictions stems from the influence of electronegative atoms and anisotropic effects of the carbonyl group.[2][3][4]

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H_a (-OCH₃) | ~3.7 | Singlet (s) | 3H | Protons on a methyl ester are deshielded by the adjacent oxygen. No adjacent protons results in a singlet.[5] |

| H_b (-CH₂CO) | ~3.0 | Triplet (t) | 2H | Protons alpha to a carbonyl group are deshielded. They are split into a triplet by the two adjacent H_c protons (n+1 rule).[5] |

| H_c (-CH₂CCl₃) | ~3.4 | Triplet (t) | 2H | Protons alpha to the highly electronegative trichloromethyl group are significantly deshielded. They are split into a triplet by the two adjacent H_b protons. |

Data Interpretation Workflow: A Self-Validating System

An effective interpretation protocol is a self-validating loop where each piece of data confirms the others.

Step 1: Analyze Chemical Shifts. Locate the three distinct signal regions. The most downfield signal (~3.7 ppm) is characteristic of a methyl ester.[6] The other two signals in the 3.0-3.5 ppm range are consistent with methylene groups influenced by electron-withdrawing groups.

Step 2: Verify Integration. Confirm that the relative areas of the three peaks correspond to a 3:2:2 ratio. This immediately validates the assignment of a methyl group and two distinct methylene groups.

Step 3: Correlate Splitting Patterns. The singlet at ~3.7 ppm must be the -OCH₃ group as it has no adjacent protons. The two remaining signals must be the adjacent methylene groups. Their mutual splitting into triplets provides definitive proof of the -CH₂-CH₂- linkage. This coupling relationship is the cornerstone of the structural assignment.

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments and their coupling relationship.

Caption: ¹H-NMR coupling relationship between methylene protons H_b and H_c.

| ¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. In standard proton-decoupled spectra, each signal appears as a singlet, simplifying the spectrum to a count of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data

The structure contains five distinct carbon environments. The chemical shifts are primarily dictated by hybridization and the proximity of electronegative atoms.[7][8][9]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C_a (-OCH₃) | ~52 | sp³ carbon bonded to one oxygen, typical for a methyl ester.[7] |

| C_b (-CH₂CO) | ~38 | sp³ carbon alpha to a carbonyl group. |

| C_c (-CH₂CCl₃) | ~50 | sp³ carbon significantly deshielded by the adjacent CCl₃ group. |

| C_d (C=O) | ~171 | sp² carbonyl carbon of an ester, highly deshielded.[8][10] |

| C_e (-CCl₃) | ~95 | sp³ carbon extremely deshielded by three directly attached, highly electronegative chlorine atoms.[11] |

Data Interpretation Workflow

Step 1: Count the Signals. The presence of five distinct signals in the proton-decoupled spectrum immediately confirms the presence of five unique carbon environments, consistent with the proposed structure.

Step 2: Assign Key Signals. The most deshielded signal (~171 ppm) is unequivocally the ester carbonyl carbon.[8] The signal at ~95 ppm is characteristic of a carbon atom bonded to multiple halogens, logically assigned to the CCl₃ carbon. The signal at ~52 ppm is typical for a methoxy carbon of an ester.

Step 3: Differentiate Methylene Carbons. The remaining two signals (~38 and ~50 ppm) correspond to the two methylene carbons. The carbon adjacent to the CCl₃ group (C_c) is expected to be more deshielded (further downfield) than the carbon adjacent to the carbonyl group (C_b) due to the stronger inductive effect of the three chlorine atoms.

Visualization of Carbon Environments

Caption: Predicted ¹³C NMR assignments ordered by chemical shift.

| Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data

The analysis focuses on identifying absorptions in the diagnostic region (>1500 cm⁻¹) and the fingerprint region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C-H (sp³) stretch | 2850-3000 | Medium-Strong | Characteristic of all alkane-like C-H bonds in the molecule.[12][13] |

| C=O (ester) stretch | ~1745 | Strong, Sharp | This is the most diagnostic peak. The high frequency is typical for a saturated aliphatic ester.[12][14][15] |

| C-O stretch | 1100-1300 | Strong | Esters typically show two C-O stretching bands, one for C(=O)-O and one for O-C.[12][16] |

| C-Cl stretch | 600-800 | Strong | The trichloromethyl group will produce a strong, possibly broad or multiple, absorption in this region. |

Data Interpretation Workflow

Step 1: Locate the Carbonyl Peak. The first and most crucial step is to identify the very strong, sharp absorption band around 1745 cm⁻¹. Its presence is definitive evidence of a carbonyl group, and its position is highly indicative of an ester.[14][17]

Step 2: Confirm the Ester. Look for the strong C-O stretching bands in the 1100-1300 cm⁻¹ region. The combination of a strong C=O stretch at ~1745 cm⁻¹ and strong C-O stretches confirms the ester functional group.[12]

Step 3: Identify C-H and C-Cl Bonds. Observe the C-H stretching vibrations just below 3000 cm⁻¹. Finally, the presence of strong bands in the 600-800 cm⁻¹ region, where other functional groups are typically absent, strongly supports the presence of C-Cl bonds.

Visualization of IR Absorptions

Caption: Correlation of key functional groups to their IR absorption regions.

| Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and invaluable structural information from its fragmentation pattern. For halogenated compounds, isotopic patterns are particularly diagnostic.

Predicted Mass Spectrum Data

Molecular Ion (M⁺): The molecular weight is 205.46 g/mol .[1] The key feature is the isotopic cluster arising from the three chlorine atoms (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a series of peaks for the molecular ion:

-

M⁺ (m/z 204): Containing 3 x ³⁵Cl atoms. Relative Intensity = 100%.

-

M+2 (m/z 206): Containing 2 x ³⁵Cl and 1 x ³⁷Cl. Relative Intensity ≈ 98%.

-

M+4 (m/z 208): Containing 1 x ³⁵Cl and 2 x ³⁷Cl. Relative Intensity ≈ 32%.

-

M+6 (m/z 210): Containing 3 x ³⁷Cl atoms. Relative Intensity ≈ 3%. The observation of this specific 100:98:32:3 intensity ratio is irrefutable evidence for the presence of three chlorine atoms.[18]

Key Fragmentation Pathways: Fragmentation occurs via the cleavage of the weakest bonds, often leading to the formation of the most stable carbocations or radical cations.[19]

| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |

| 173 | [M - OCH₃]⁺ | Alpha-cleavage: loss of the methoxy radical. |

| 169 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 87 | [CH₂COOCH₃]⁺ | Cleavage of the C_b-C_c bond. |

| 117, 119, 121 | [CCl₃]⁺ | Cleavage of the C_c-C_e bond. Isotopic pattern for CCl₃⁺. |

| 59 | [COOCH₃]⁺ | Cleavage of the C_b-C_d bond. |

Data Interpretation Workflow

Step 1: Identify the Molecular Ion Cluster. Scan the high m/z region for the characteristic Cl₃ isotopic pattern (peaks at 204, 206, 208, 210). Its presence confirms both the molecular weight and the presence of three chlorine atoms.

Step 2: Identify Major Fragment Ions. Look for prominent peaks corresponding to logical losses from the molecular ion. The loss of 31 Da (·OCH₃) to give m/z 173 is a very common fragmentation for methyl esters.[18][20]

Step 3: Propose Fragmentation Mechanisms. The presence of a strong signal at m/z 117 (with its own Cl₃ pattern) strongly suggests the formation of the [CCl₃]⁺ cation. The peak at m/z 59 is highly characteristic of the [COOCH₃]⁺ fragment. These fragments act as puzzle pieces that can be reassembled to form the original structure.

Visualization of Key Fragmentation Pathways

Caption: Primary electron ionization fragmentation pathways.

| Conclusion: A Unified Structural Assignment

The true power of spectroscopic analysis lies in the convergence of data from multiple, independent techniques.

-

MS establishes the molecular formula (from M⁺) and the presence of three chlorine atoms (from the isotopic cluster).

-

IR confirms the presence of an ester functional group (C=O and C-O stretches) and C-Cl bonds.

-

¹³C NMR confirms five unique carbon environments, including a carbonyl, a CCl₃, a methoxy, and two methylene carbons.

-

¹H NMR defines the connectivity of the proton-bearing fragments, showing a methyl group, and two methylene groups coupled to each other, confirming the -CH₂-CH₂- linkage.

Together, these data points leave no ambiguity. They cohesively and conclusively support the structure of Methyl 4,4,4-trichlorobutanoate. This systematic, logic-driven approach to spectral interpretation ensures the highest degree of confidence in structural assignments, a non-negotiable requirement for rigorous scientific and developmental pursuits.

References

- Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. (n.d.). PubMed.

- Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Us. (2014, July 4). J-Stage.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Infrared Spectroscopy. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Table of Characteristic IR Absorptions. (n.d.).

- Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850. (n.d.). PubChem.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004, September 24). Modgraph.

- chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).

- 1 H and 13 C NMR data of CCl3-enone 1 (in CDCl3) and its O-protonated. (n.d.). ResearchGate.

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (n.d.). PubMed.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Table of Characteristic Proton NMR Shifts. (n.d.).

- infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

- 1. Methyl 4,4,4-trichlorobutanoate | C5H7Cl3O2 | CID 326850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 18. whitman.edu [whitman.edu]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation of Methyl 4,4,4-trichlorobutanoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4,4,4-trichlorobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 4,4,4-trichlorobutanoate. As a halogenated ester, this molecule presents a unique fragmentation profile governed by the competing influences of the methyl ester functional group and the highly electronegative trichloromethyl group. This document elucidates the primary fragmentation mechanisms, including alpha-cleavage and inductive cleavage, and predicts the characteristic ions and isotopic patterns that are crucial for its identification. Notably, this guide addresses the structural preclusion of the classic McLafferty rearrangement. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for analyzing this compound and related halogenated substances using gas chromatography-mass spectrometry (GC-MS).

Introduction: The Analytical Challenge of Halogenated Esters

Halogenated organic compounds are a broad class of molecules with significant industrial, environmental, and pharmaceutical relevance. Their analysis is often critical for safety, efficacy, and environmental monitoring.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for the structural elucidation and quantification of these compounds due to its sensitivity and specificity.[1][2]